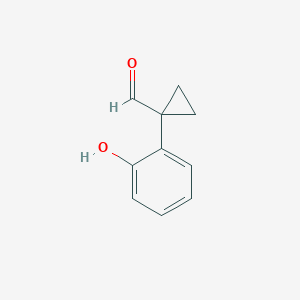
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a hydroxyphenyl group and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of 2-hydroxybenzaldehyde with diazomethane in the presence of a catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar cyclopropanation reactions on a larger scale. The choice of reagents and catalysts would be optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid
Reduction: 1-(2-Hydroxyphenyl)cyclopropane-1-methanol
Substitution: Various ethers and esters depending on the substituents used
Aplicaciones Científicas De Investigación
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives and hydroxyphenyl compounds:
Cyclopropane derivatives: Cyclopropane, cyclopropanecarboxaldehyde
Hydroxyphenyl compounds: 2-Hydroxybenzaldehyde, 4-Hydroxybenzaldehyde
The uniqueness of this compound lies in the combination of the cyclopropane ring and the hydroxyphenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61077-33-6 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
1-(2-hydroxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10O2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4,7,12H,5-6H2 |
Clave InChI |
HPWMSVRLFVILQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)





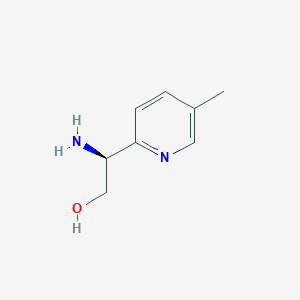
![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)
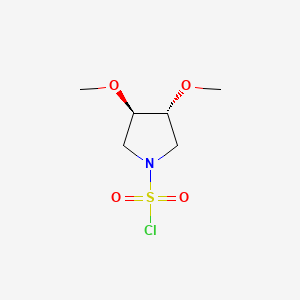
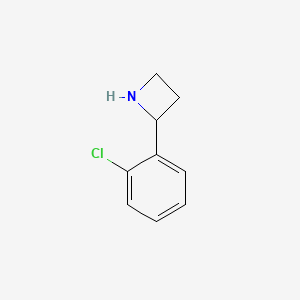
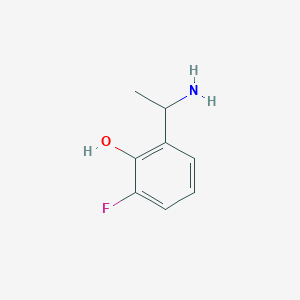
![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
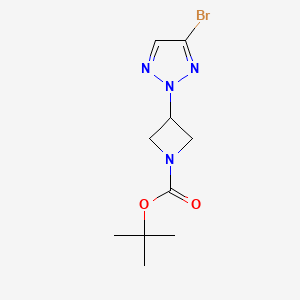
![6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)
